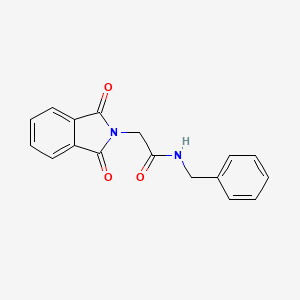
N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
描述
N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is an organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phthalimide ring, and an acetamide group attached to the carbon atom of the phthalimide ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be achieved through several methods. One common method involves the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors. The process begins with the preparation of N-benzylphthalimide, followed by its reaction with chloroacetyl chloride under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzyl-2-(1,3-dioxoisoindol-2-yl)ethylamine.
Substitution: N-substituted derivatives with various functional groups.
科学研究应用
N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can result in increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease.
相似化合物的比较
Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure with a butanamide group instead of an acetamide group.
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide: Contains a methoxyethyl group attached to the nitrogen atom.
Uniqueness
N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
4905-17-3 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N2O3/c20-15(18-10-12-6-2-1-3-7-12)11-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |
InChI 键 |
DQUAFDDMGWVZGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













